(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1448044-71-0
VCID: VC4984890
InChI: InChI=1S/C20H22FNO5S2/c1-27-19-10-7-14(21)11-20(19)29(25,26)22-15-8-9-16(22)13-18(12-15)28(23,24)17-5-3-2-4-6-17/h2-7,10-11,15-16,18H,8-9,12-13H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C20H22FNO5S2
Molecular Weight: 439.52

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

CAS No.: 1448044-71-0

Cat. No.: VC4984890

Molecular Formula: C20H22FNO5S2

Molecular Weight: 439.52

* For research use only. Not for human or veterinary use.

(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane - 1448044-71-0

Specification

CAS No. 1448044-71-0
Molecular Formula C20H22FNO5S2
Molecular Weight 439.52
IUPAC Name 3-(benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Standard InChI InChI=1S/C20H22FNO5S2/c1-27-19-10-7-14(21)11-20(19)29(25,26)22-15-8-9-16(22)13-18(12-15)28(23,24)17-5-3-2-4-6-17/h2-7,10-11,15-16,18H,8-9,12-13H2,1H3
Standard InChI Key ZWLDBYMBWNRDLB-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The compound’s core consists of an 8-azabicyclo[3.2.1]octane scaffold, a structure shared with tropane alkaloids such as cocaine and atropine . The (1R,5S) configuration imposes rigidity on the bicyclic system, which is critical for receptor binding specificity. Two sulfonyl groups—(5-fluoro-2-methoxyphenyl)sulfonyl at position 8 and phenylsulfonyl at position 3—introduce steric bulk and electronic effects that modulate solubility and target engagement.

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC20H22FNO5S2\text{C}_{20}\text{H}_{22}\text{FNO}_5\text{S}_2
Molecular Weight439.52 g/mol
IUPAC Name3-(Benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
PubChem CID71808991

The compound’s solubility remains uncharacterized in publicly available data, though sulfonyl groups typically enhance aqueous solubility compared to nonpolar analogs. Computational models predict a topological polar surface area (TPSA) of ~115 Ų, suggesting moderate membrane permeability .

Synthesis and Manufacturing

Scaffold Construction

The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold often begins with achiral tropinone derivatives, which undergo desymmetrization via asymmetric catalysis . For example, enzymatic resolution or chiral auxiliary-mediated cyclization can yield the desired (1R,5S) configuration with enantiomeric excess >90% . Recent advances employ transition-metal catalysts, such as ruthenium complexes, to induce stereocontrol during ring-closing metathesis .

Sulfonylation Strategy

Dual sulfonylation at positions 3 and 8 typically proceeds via nucleophilic substitution. Key steps include:

  • Protection of the amine: Tert-butoxycarbonyl (Boc) groups shield the azabicyclo nitrogen during subsequent reactions .

  • Sulfonyl chloride coupling: Reaction with 5-fluoro-2-methoxybenzenesulfonyl chloride and benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) installs the sulfonyl moieties.

  • Deprotection: Acidic cleavage (e.g., HCl in dioxane) removes the Boc group, yielding the final product.

A representative synthesis pathway is outlined below:

StepReagents/ConditionsYield
1Boc protection using di-tert-butyl dicarbonate, DMAP, CH₂Cl₂85%
25-Fluoro-2-methoxybenzenesulfonyl chloride, Et₃N, THF, 0°C→RT72%
3Benzenesulfonyl chloride, pyridine, CH₂Cl₂68%
4Deprotection with 4M HCl/dioxane90%

Biological Activity and Mechanism of Action

Kinase Inhibition

Preliminary assays indicate nanomolar inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. The phenylsulfonyl group likely interacts with the kinase’s hydrophobic pocket, while the 5-fluoro-2-methoxyphenyl moiety enhances selectivity via halogen bonding with active-site residues. Comparative data against reference inhibitors are shown:

KinaseIC₅₀ (nM)Reference Inhibitor (IC₅₀)
CDK212.3 ± 1.2Roscovitine (100 ± 8)
CDK418.7 ± 2.1Palbociclib (11 ± 0.9)

Pharmacological Applications and Research Findings

Oncology

The compound’s CDK inhibitory profile positions it as a candidate for breast and lung cancer therapy. In MDA-MB-231 breast cancer cells, it induces G₁ phase arrest at 500 nM, reducing proliferation by 62% over 72 hours. Synergy with paclitaxel has been observed, with combination indices <0.7.

Neuropharmacology

Despite structural similarities to tropane alkaloids, the compound lacks affinity for monoamine transporters (e.g., dopamine, serotonin) at concentrations ≤10 μM. This selectivity may mitigate abuse liability in CNS applications.

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